4-(Oxan-4-yl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOOMFDXYNUSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358724 | |
| Record name | 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88572-01-4 | |
| Record name | 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"potential therapeutic targets of 4-(Oxan-4-yl)-1,3-thiazol-2-amine"
An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
4-(Oxan-4-yl)-1,3-thiazol-2-amine is a novel small molecule with a 2-aminothiazole core, a scaffold known for its diverse pharmacological activities. This guide provides a comprehensive, prospective framework for the identification and validation of its potential therapeutic targets. We will delve into a systematic, multi-tiered approach, commencing with in silico predictive modeling, progressing to robust in vitro and cell-based assays, and culminating in preclinical in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is attributed to its ability to engage in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and its favorable pharmacokinetic properties. Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound, 4-(Oxan-4-yl)-1,3-thiazol-2-amine, features a tetrahydropyran (oxan) substituent, which may enhance its solubility and metabolic stability, making it an intriguing candidate for therapeutic development.
A Strategic Workflow for Target Identification and Validation
Given the novelty of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a systematic approach is paramount to elucidate its mechanism of action and identify its therapeutic targets. The proposed workflow integrates computational, biochemical, and cellular methodologies to build a robust preclinical data package.
Figure 1: A multi-phase workflow for the identification and validation of therapeutic targets for a novel compound.
Phase 1: Initial Target Hypothesis Generation
In Silico Target Prediction
The initial step involves leveraging computational tools to predict potential protein targets.
-
Similarity Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity to 4-(Oxan-4-yl)-1,3-thiazol-2-amine. The known targets of these similar compounds can provide initial hypotheses.
-
Molecular Docking: Perform virtual screening by docking the compound against a library of protein crystal structures, particularly those of kinases, G-protein coupled receptors (GPCRs), and ion channels, which are common targets for 2-aminothiazole derivatives.
Broad-Spectrum In Vitro Screening
Based on the in silico predictions and the known pharmacology of the 2-aminothiazole scaffold, a broad-spectrum in vitro screening campaign is the logical next step.
-
Kinase Panel Screening: A comprehensive kinase panel (e.g., >400 kinases) is recommended to identify potential kinase targets. The 2-aminothiazole scaffold is a well-known "hinge-binder" for many kinases.
-
GPCR and Ion Channel Profiling: Screening against a panel of common GPCRs and ion channels will provide a broader understanding of the compound's potential off-target effects and may reveal unexpected therapeutic opportunities.
Table 1: Example Data from a Hypothetical Kinase Screen
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 45% | >1000 |
| Kinase D | 12% | >10000 |
Phase 2: Target Validation and Mechanistic Elucidation
Once high-confidence hits are identified from the initial screening, the focus shifts to validating these targets in a cellular context and elucidating the downstream signaling pathways.
Cell-Based Pathway Analysis
-
Protocol: Western Blotting for Phospho-Protein Analysis
-
Select a cell line known to express the putative kinase target.
-
Treat cells with varying concentrations of 4-(Oxan-4-yl)-1,3-thiazol-2-amine for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the kinase's known substrate.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. A dose-dependent decrease in the phospho-substrate signal would support the target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Approaches for Target Validation
CRISPR-Cas9 mediated gene knockout or siRNA-mediated knockdown of the putative target can provide definitive evidence of its role in the compound's mechanism of action. If the cellular phenotype induced by the compound is ablated in the knockout/knockdown cells, it strongly implicates the target.
Phase 3: In Vivo Proof-of-Concept
The final stage of preclinical validation involves assessing the compound's efficacy and safety in a disease-relevant animal model.
Disease-Relevant Animal Models
The choice of animal model will be dictated by the validated target and its associated pathology. For example, if a kinase involved in inflammation is validated, a murine model of rheumatoid arthritis or inflammatory bowel disease would be appropriate.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
These studies are crucial to establish a relationship between the compound's concentration in the body and its biological effect. This involves measuring drug exposure and target modulation over time in the animal model.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the identification and validation of therapeutic targets for the novel compound 4-(Oxan-4-yl)-1,3-thiazol-2-amine. By integrating computational, in vitro, cellular, and in vivo methodologies, researchers can build a comprehensive understanding of its mechanism of action and confidently advance promising candidates into further drug development.
References
-
Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of thiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2018). 2-Aminothiazoles: A privileged scaffold in drug discovery. Bioorganic & Medicinal Chemistry Letters, 28(17), 2845-2858. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
The 2-Aminothiazole Scaffold: A Technical Guide to Synthesis, SAR, and Metabolic Liabilities
Executive Summary
The 2-aminothiazole (2-AT) core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for phenol, pyridine, and amide moieties. Its capacity to form hydrogen bond networks within the ATP-binding pockets of kinases has led to its incorporation in multiple FDA-approved oncology drugs. However, this utility is counterbalanced by significant toxicological risks, specifically metabolic bioactivation. This guide provides a technical analysis of the 2-AT scaffold, detailing robust synthetic protocols, structure-activity relationships (SAR) for kinase inhibition, and strategies to mitigate metabolic liabilities.
Part 1: Synthetic Architectures & Protocols
While various methods exist to construct the thiazole ring, the Hantzsch Thiazole Synthesis remains the industry standard due to its reliability and scalability. It involves the condensation of
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.
Standard Operating Protocol (SOP): Hantzsch Synthesis
Objective: Synthesis of 4-phenyl-2-aminothiazole (Model Compound).
Reagents:
-
Phenacyl bromide (2-bromoacetophenone): 1.0 equiv
-
Thiourea: 1.1 equiv
-
Ethanol (Absolute): 10 mL per mmol substrate
-
Sodium Acetate (optional): 1.0 equiv (to scavenge HBr)
Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of phenacyl bromide in absolute ethanol.
-
Addition: Add 1.1 equiv of thiourea. If acid sensitivity is a concern for downstream groups, add 1.0 equiv of Sodium Acetate.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting bromide (
) should disappear; a lower fluorescent spot (product) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to
volume under reduced pressure. -
Neutralize with saturated aqueous NaHCO
until pH . A precipitate should form.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from EtOH/Water or purify via silica gel flash chromatography (Gradient: 0
50% EtOAc/Hexane).
Validation Criteria:
-
NMR (DMSO-
): Look for the thiazole C5-H singlet around 7.0–7.3 ppm and a broad singlet for the NH group (exchangeable with D O).
Part 2: Pharmacological Landscape & SAR
The 2-aminothiazole scaffold is predominantly utilized as a Type I or Type II Kinase Inhibitor . The aminothiazole motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.
Structure-Activity Relationship (SAR) Map
The biological activity is strictly governed by substitutions at positions 2 (amine), 4, and 5.
Figure 2: SAR determinants for Kinase Inhibition using the 2-AT scaffold.
Key Drug Examples
The following FDA-approved agents validate the clinical utility of this scaffold.
| Drug Name | Target | Indication | Structural Role of 2-AT |
| Dasatinib | Src/Abl | CML, ALL | The 2-amino group forms a critical H-bond with the hinge region (Met318 in Abl). |
| Abemaciclib | CDK4/6 | Breast Cancer | The 2-aminothiazole is fused/linked to maximize specificity for the ATP pocket of CDKs. |
| Dabrafenib | BRAF V600E | Melanoma | Contains a 2-aminothiazole core substituted to stabilize the inactive kinase conformation. |
| Avatrombopag | TPO Receptor | Thrombocytopenia | Uses the scaffold as a linker to orient lipophilic domains. |
Part 3: Toxicology & De-Risking (The "Toxicophore" Alert)
While privileged, the 2-aminothiazole moiety is a known structural alert in drug discovery.[1][3][4][5][6] It is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to idiosyncratic toxicity.
The Mechanism of Toxicity
The electron-rich nature of the thiazole ring makes it prone to oxidation.
-
S-Oxidation: Formation of sulfoxides/sulfones.
-
Epoxidation: CYP450-mediated epoxidation of the C4-C5 double bond.
-
Ring Opening: The epoxide is unstable and opens to form reactive
-dicarbonyl species or thioamides, which can covalently bind to hepatic proteins (glutathione trapping assays often reveal adducts at C5).
De-Risking Strategies
To improve the safety profile of a lead compound containing 2-AT:
-
Block C5: Substitution at the 5-position (e.g., with Fluorine or Methyl) sterically and electronically hinders epoxidation.
-
Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) to the 2-amino nitrogen reduces the electron density of the ring, making it less susceptible to oxidative attack.
-
Scaffold Hopping: If toxicity persists, consider switching to an isothiazole or thiadiazole , though this often impacts potency.
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity". Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Mishra, C. B., et al. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?". Chemico-Biological Interactions, 330, 109244.[3] Link
-
Beijnen, J. H., et al. (2017). "Bioactivation of the kinase inhibitor scaffold 2-aminothiazole". Chemical Research in Toxicology, 30(5), 1135–1146. Link
-
FDA Label - Dasatinib. (2006). U.S. Food and Drug Administration. Link
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a molecule incorporating a saturated oxane ring. The classical Hantzsch thiazole synthesis, a reliable and versatile method, is employed.[1][3] The protocol is detailed in two main stages: the necessary α-bromination of the commercially available tetrahydropyran-4-one to generate the key α-haloketone intermediate, followed by the core cyclocondensation reaction with thiourea. This document emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure reproducible and efficient synthesis.
Reaction Principle and Mechanism
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring.[4] The reaction is renowned for its efficiency and the stability of the resulting aromatic thiazole product.[5][6]
The mechanism proceeds through a well-established pathway:
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone. This S-alkylation step is typically an SN2 reaction, displacing the halide ion to form an isothiouronium salt intermediate.[5][7]
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered ring, resulting in a hydroxyl-thiazoline intermediate.[1][7]
-
Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the hydroxyl-thiazoline intermediate. This elimination event leads to the formation of a double bond within the ring, establishing the stable, aromatic 2-aminothiazole system.[1][6]
The overall reaction product is initially formed as its hydrohalide (e.g., hydrobromide) salt, which is often soluble in polar solvents like ethanol.[5]
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Procedure
Reagents and Materials
| Reagent/Material | Chemical Formula | MW ( g/mol ) | M/B Point (°C) | Notes |
| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 166 (b.p.) | Starting ketone |
| Bromine | Br₂ | 159.81 | 58.8 (b.p.) | Highly corrosive and toxic. Handle in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 118 (b.p.) | Solvent for bromination |
| Thiourea | CH₄N₂S | 76.12 | 180-182 (m.p.) | Nucleophile |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 78 (b.p.) | Reaction solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | Neutralizing agent |
| Deionized Water | H₂O | 18.02 | 100 (b.p.) | For work-up |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent |
Part A: Synthesis of 2-Bromo-tetrahydropyran-4-one (Intermediate)
Scientist's Note: The direct α-bromination of a ketone is a standard transformation. Acetic acid serves as both a solvent and a catalyst by promoting the formation of the enol tautomer, which is the active species that reacts with bromine. The reaction must be performed with caution due to the exothermic nature and the hazardous properties of bromine.
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser (fitted with a gas outlet to a scrubber containing sodium thiosulfate solution), add tetrahydropyran-4-one (10.0 g, 0.1 mol) and 50 mL of glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid and charge it into the dropping funnel.
-
Reaction: Heat the flask contents to 60-70 °C with stirring. Add the bromine solution dropwise over a period of 60-90 minutes. Maintain the temperature and stirring throughout the addition. The characteristic red-brown color of bromine should fade as it is consumed.
-
Completion: After the addition is complete, continue to stir the mixture at 70 °C for an additional 2 hours or until the reaction mixture becomes pale yellow, indicating the consumption of bromine. Monitor progress by TLC if desired (using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid - caution: CO₂ evolution ) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-tetrahydropyran-4-one as a pale yellow oil. This intermediate is a lachrymator and should be handled with care in a fume hood. It is often used in the next step without further purification.
Part B: Hantzsch Synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Scientist's Note: Ethanol is an excellent solvent for this reaction as it readily dissolves both the α-haloketone and thiourea at elevated temperatures.[1] The reaction is heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps. The product precipitates upon neutralization because the free amine is significantly less polar and less soluble in the aqueous ethanol mixture than its hydrobromide salt.[5][7]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-bromo-tetrahydropyran-4-one (from Part A, ~0.1 mol) and thiourea (7.6 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt may form.
-
Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 300 mL of a stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. The addition should be done carefully to control the effervescence.
-
Isolation: Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the white to off-white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and residual reagents.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Process Workflow
The entire synthetic sequence from the starting ketone to the final purified product is outlined below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
"purification methods for 4-(Oxan-4-yl)-1,3-thiazol-2-amine"
Application Note: Purification Strategies for 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Introduction & Chemical Context
Target Molecule: 4-(Oxan-4-yl)-1,3-thiazol-2-amine IUPAC Name: 4-(Tetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine Chemical Formula: C₈H₁₂N₂OS Molecular Weight: 184.26 g/mol
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, VEGFR inhibitors) and antimicrobial agents. The specific derivative, 4-(Oxan-4-yl)-1,3-thiazol-2-amine , combines the polar, metabolic stability of the tetrahydropyran (oxan) ring with the reactive aminothiazole core.
This guide addresses the purification challenges inherent to this molecule. Synthesized typically via the Hantzsch Thiazole Synthesis (condensation of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone with thiourea), the crude material often contains specific impurities that require targeted removal strategies.
Impurity Profile & Pre-Purification Assessment
Before initiating purification, it is critical to understand the "Enemy at the Gate"—the impurities likely present in your crude mixture.
| Impurity Type | Origin | Chemical Nature | Removal Strategy |
| Unreacted Thiourea | Excess reagent | Highly polar, water-soluble | Aqueous washing; Recrystallization (remains in filtrate). |
| Starting material | Neutral/Electrophilic | Acid-base extraction (remains in organic wash). | |
| HBr/HCl Salts | Reaction byproducts | Ionic | Neutralization (Basification). |
| Oligomers/Tars | Oxidative coupling | High MW, Colored | Adsorption (Charcoal/Silica) or Recrystallization. |
| Dimers | Oxidation of amine | Neutral, lipophilic | Column Chromatography. |
Purification Protocols
Method A: Acid-Base Extraction (The "Chemical Filter")
Best for: Removing neutral organic impurities (unreacted haloketone) and bulk cleaning of crude reaction mixtures.
Principle: The thiazole nitrogen and the exocyclic amine provide a basic center (pKa ~5.3). We exploit this by protonating the amine to make it water-soluble, washing away non-basic impurities with organics, and then regenerating the free base.
Protocol:
-
Dissolution: Suspend the crude solid (10 g) in 1M Hydrochloric Acid (HCl) (100 mL). Stir vigorously until the bulk of the amine dissolves. Note: Some tarry impurities may remain undissolved.
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.
-
Washing: Transfer the clear acidic filtrate to a separatory funnel. Wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 50 mL).
-
Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 5M NaOH dropwise with stirring until pH ~9–10.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Isolation: Extract the basic aqueous mixture with EtOAc (3 x 50 mL) or DCM/Isopropanol (9:1) if solubility is an issue.
-
Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo to yield the semi-pure free base.
Method B: Recrystallization (The "Polishing Step")
Best for: Final purification to achieve >98% purity and removing trace colored impurities.
Solvent Selection:
-
Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Anti-solvent: Water or Diethyl Ether.
Protocol:
-
Solubilization: Place the semi-pure solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5-10 mL per gram of solid).
-
Heating: Heat to reflux (78°C). If the solid does not completely dissolve, add more ethanol in small portions until a clear solution is obtained.
-
Tip: If the solution is dark/colored, add Activated Charcoal (5-10 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, cool further in an ice bath (0-4°C) for 1 hour.
-
Filtration: Collect the crystals via vacuum filtration.
-
Wash: Wash the filter cake with a small amount of cold Ethanol or Diethyl Ether.
-
Drying: Dry in a vacuum oven at 40-50°C for 12 hours.
Method C: Flash Column Chromatography
Best for: Isolating the product from complex mixtures or if the compound "oils out" during recrystallization.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution.
-
Start: 100% Dichloromethane (DCM).
-
Gradient: 0% to 10% Methanol (MeOH) in DCM.
-
Alternative: Hexane:Ethyl Acetate (Start 8:2, move to 100% EtOAc).
-
-
TLC Visualization: UV light (254 nm) or Iodine stain (Amines stain brown).
Process Workflow Visualization
The following diagram illustrates the logical decision-making process for purifying 4-(Oxan-4-yl)-1,3-thiazol-2-amine.
Caption: Integrated purification workflow prioritizing Acid-Base workup followed by polishing steps.
Quality Control & Characterization
Ensure the integrity of your purified compound using these checkpoints.
-
1H NMR (DMSO-d6 or CDCl3):
-
Thiazole Proton: Singlet around
6.3 – 6.5 ppm (C5-H). -
Amine Protons: Broad singlet around
5.0 – 7.0 ppm (exchangeable with D₂O). -
Oxan Ring: Multiplets at
3.0 – 4.0 ppm (ether protons) and 1.5 – 2.0 ppm (alkyl protons).
-
-
LC-MS: Confirm Molecular Ion
. Check for absence of dimer peaks ( ). -
Melting Point: Sharp range (e.g., typically >100°C for crystalline aminothiazoles). Broad range indicates impurities.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]
-
Mishra, R., et al. (2017).[4] Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Bio-Characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel 2-Aminothiazole Derivative
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and a multitude of investigational agents.[1][2][3] This privileged heterocycle is associated with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 4-(Oxan-4-yl)-1,3-thiazol-2-amine represents a novel entity within this class, incorporating a saturated oxane ring that may confer unique pharmacokinetic and pharmacodynamic properties. While specific biological data for this exact molecule are not yet extensively documented, its structural alerts strongly suggest a high probability of activity in several key therapeutic areas.
This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for the initial biological evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. The following sections detail a suite of recommended bioassay methods, complete with step-by-step protocols and the scientific rationale underpinning their selection. The proposed assays are based on the well-established biological profiles of structurally related 2-aminothiazole derivatives.
Scientific Rationale for Proposed Bioassays
The selection of the initial screening assays for a novel compound is a critical step in the drug discovery process. For 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a logical starting point is to investigate its potential in the three most prominent areas of 2-aminothiazole activity: oncology, infectious diseases, and inflammation.
-
Anticancer Activity: The 2-aminothiazole moiety is a key feature in several anticancer agents, including tubulin polymerization inhibitors.[5] Many derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7][8] Therefore, a primary assessment of the antiproliferative and cytotoxic effects of 4-(Oxan-4-yl)-1,3-thiazol-2-amine against a panel of human cancer cell lines is highly recommended.
-
Antimicrobial Activity: The thiazole ring is a component of several antimicrobial drugs, and numerous synthetic derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][9] The initial screening for antimicrobial properties will provide valuable insights into the potential of 4-(Oxan-4-yl)-1,3-thiazol-2-amine as an anti-infective agent.
-
Anti-inflammatory Activity: Several 2-aminothiazole derivatives have been identified as potent inhibitors of key inflammatory enzymes, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[10][11] Given the prevalence of inflammatory-mediated diseases, evaluating the anti-inflammatory potential of this novel compound is a logical and promising avenue of investigation.
The following sections provide detailed protocols for representative assays in each of these domains.
Section 1: Anticancer Activity Screening
A fundamental first step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation. The MTT assay is a widely used, robust, and reliable colorimetric assay for this purpose.[6][8]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver])
-
4-(Oxan-4-yl)-1,3-thiazol-2-amine
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a sterile 96-well plate, add 50 µL of the appropriate broth (MHB or RPMI-1640) to wells 2 through 12. Prepare a stock solution of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in DMSO and add 100 µL of a working solution (in broth) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the final microbial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4-(Oxan-4-yl)-1,3-thiazol-2-amine | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A |
| Fluconazole (Control) | N/A | N/A | [Insert Value] |
Section 3: Anti-inflammatory Activity Screening
A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. A cell-free enzyme inhibition assay is a direct and effective way to assess the potential of a compound to target this enzyme.
Protocol 3: In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
4-(Oxan-4-yl)-1,3-thiazol-2-amine
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well UV-transparent microplates
-
Microplate reader capable of kinetic measurements
Experimental Workflow:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of all reagents in Tris-HCl buffer. The test compound and celecoxib should be dissolved in DMSO and then diluted in buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the buffer, heme solution, COX-2 enzyme solution, and various concentrations of 4-(Oxan-4-yl)-1,3-thiazol-2-amine or celecoxib. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and TMPD to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 595 nm every minute for 5 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
Data Presentation:
| Compound | COX-2 IC50 (µM) |
| 4-(Oxan-4-yl)-1,3-thiazol-2-amine | [Insert Value] |
| Celecoxib (Control) | [Insert Value] |
Conclusion
The bioassay methods and protocols outlined in this application note provide a comprehensive and scientifically rigorous starting point for the biological characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. Based on the extensive literature on the 2-aminothiazole scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The successful implementation of these assays will generate crucial preliminary data to guide further preclinical development and mechanistic studies.
References
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PubMed. Available at: [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available at: [Link]
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Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of NewT[9][10]hiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate. Available at: [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. Available at: [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, a novel synthetic aminothiazole derivative, for its potential anti-cancer properties. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the compound's effects on cancer cell lines.
Introduction and Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anti-cancer effects.[1][2][3] Derivatives of this class have been reported to exert their anti-proliferative effects through various mechanisms, most notably through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1] Specifically, many thiazole-based compounds function as tubulin polymerization inhibitors, binding to the colchicine site and inducing a G2/M phase arrest in cancer cells.[1][4]
4-(Oxan-4-yl)-1,3-thiazol-2-amine (referred to herein as Compound-TH4) incorporates the key 2-aminothiazole moiety linked to a tetrahydropyran (oxan) ring. This structural feature is hypothesized to enhance cell permeability and potentially modulate binding affinity to intracellular targets. Based on the extensive literature on related analogs, we postulate that Compound-TH4 may exert its anti-cancer effects by disrupting microtubule function, leading to mitotic arrest and induction of the intrinsic apoptotic pathway.
These application notes will guide the user through a logical workflow to test this hypothesis, starting from initial cytotoxicity screening to more detailed mechanistic studies.
Initial Cytotoxicity Screening: The MTT Assay
The first step in evaluating a novel compound is to determine its cytotoxic potential across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[5]
-
Cell Plating:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in their appropriate complete media.
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound-TH4 in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).[7] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]
-
Incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Cancer Type | Hypothetical IC50 of Compound-TH4 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 9.8 |
| A549 | Lung Carcinoma | 18.2 |
| PC-3 | Prostate Cancer | 25.1 |
Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism of cell death. We will focus on two key assays: Annexin V/PI staining to detect apoptosis and propidium iodide (PI) staining to analyze cell cycle distribution.
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[10]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound-TH4 at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer (provided in commercial kits) at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
To determine if Compound-TH4 induces cell cycle arrest, PI staining followed by flow cytometry is the standard method.[13][14] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[13] Apoptotic cells with fragmented DNA will appear as a sub-G1 peak.[13]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the IC50 concentration of Compound-TH4 for 24 hours.
-
Harvest the cells as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][15] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[14]
-
Incubate for 30 minutes at room temperature in the dark.[8][15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 events.
-
Use the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualization of Workflows and Pathways
Caption: A streamlined workflow for the in vitro evaluation of Compound-TH4.
Caption: Hypothesized mechanism of Compound-TH4 inducing apoptosis.
Probing the Molecular Mechanism: Western Blotting
To validate the hypothesized pathway, Western blotting can be used to measure changes in the expression levels of key proteins involved in the cell cycle and apoptosis.[16][17][18][19] Based on our hypothesis, we would expect to see changes in proteins that regulate the G2/M transition and the Bcl-2 family of apoptotic proteins.
-
Protein Extraction:
-
Treat cells with Compound-TH4 at the IC50 concentration for 24 or 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[17] Suggested primary antibodies include:
-
Cell Cycle: Phospho-Histone H3 (a marker for mitosis), Cyclin B1.
-
Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, PARP.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels compared to the loading control.
-
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest will generate the critical data needed to evaluate its potential as an anti-cancer agent. Positive results, such as potent IC50 values, induction of apoptosis, and G2/M arrest, would strongly support the hypothesized mechanism of action and warrant further investigation, including tubulin polymerization assays, studies in drug-resistant cell lines, and eventual progression to in vivo models.[21]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Bio-protocol. (2025, November 20). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]
-
JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
JoVE. (2022, July 7). Invasion Assay: to test Cancer cells and anti-Invasive compounds | Protocol Preview. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]
-
Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery - Blog. Retrieved from [Link]
-
ResearchGate. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. | Request PDF. Retrieved from [Link]
-
PubMed. (2004, November 1). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. Retrieved from [Link]
-
PubMed. (2026, February). Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines. Retrieved from [Link]
-
PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Springer. (2023, May 19). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]
-
MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]
-
PMC - PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Efficacy Evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive experimental framework for characterizing the efficacy of the novel small molecule, 4-(Oxan-4-yl)-1,3-thiazol-2-amine. As a derivative of the thiazole scaffold, a privileged structure in medicinal chemistry, this compound holds potential across various therapeutic areas, including oncology and inflammation.[1][2][3][4] Given the absence of a predetermined biological target for this specific molecule, this guide presents a logical, multi-phase workflow designed to first identify biological activity and then elucidate its mechanism of action. The protocols detailed herein use a hypothetical anti-cancer application as a practical, in-depth example, establishing a robust template that can be adapted based on initial screening outcomes. We emphasize a strategy that integrates in vitro and in vivo models to build a compelling data package for preclinical development.[5][6]
Introduction: The Staged Approach to Efficacy Testing
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is contingent on rigorous, systematic evaluation of its biological effects.[5][7] A phased approach, beginning with high-throughput in vitro assays and progressing to more complex, physiologically relevant in vivo models, is critical.[6] This methodology ensures that resources are focused on compounds with the highest probability of success while gathering essential data on mechanism, potency, and safety.[7]
The core principle of this guide is to establish a foundational testing cascade. The initial phase focuses on broad phenotypic screening to uncover potential efficacy in a cost-effective manner. Subsequent phases are dedicated to unraveling the specific mechanism of action (MoA) and confirming efficacy in a whole-organism context. All protocols are designed with self-validating controls to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP) where applicable.[8]
Caption: Overall Experimental Workflow for Efficacy Testing.
Phase 1: In Vitro Efficacy & Mechanism of Action
The primary goal of in vitro testing is to efficiently screen for biological activity and gain initial insights into the compound's potency and mechanism.[9][10] These experiments are conducted in controlled laboratory settings using cultured cells.
Foundational Assay: Cell Viability & Cytotoxicity
Causality: Before investigating complex mechanisms, it is fundamental to determine if 4-(Oxan-4-yl)-1,3-thiazol-2-amine affects cell survival or proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Many thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of relevant cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[11][12]
-
Compound Preparation: Prepare a 2X stock concentration series of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in culture medium. A typical 8-point dilution series might range from 200 µM down to 0.78 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| HCT-116 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| Normal Cell Line | [Experimental Value] | [Experimental Value] |
Elucidating the Mechanism of Action (MoA)
If the compound exhibits a potent IC₅₀ value in the viability screen, the next logical step is to investigate how it achieves this effect.
2.2.1. Cell Cycle Analysis
Causality: Many anti-cancer agents function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death.[2] Flow cytometry analysis using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests the compound interferes with that particular checkpoint.
Protocol: PI Staining for Cell Cycle Analysis
-
Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with 4-(Oxan-4-yl)-1,3-thiazol-2-amine at concentrations corresponding to 1X and 2X its IC₅₀ value for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase can be calculated.
2.2.2. Apoptosis Induction Assay
Causality: A key desired outcome for an anti-cancer therapeutic is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells as described in the cell cycle protocol (Section 2.2.1).
-
Harvest & Staining: Harvest cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
2.2.3. Hypothetical Target Pathway: Tubulin Polymerization
Causality: The thiazole scaffold is present in compounds known to act as tubulin polymerization inhibitors.[13] These agents bind to tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to G2/M phase arrest and apoptosis. This represents a plausible, testable hypothesis for 4-(Oxan-4-yl)-1,3-thiazol-2-amine.
Caption: Hypothetical MoA: Inhibition of Tubulin Polymerization.
Protocol: Western Blot for Key Mitotic Proteins
-
Lysate Preparation: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against key proteins such as Cyclin B1, Phospho-Histone H3 (a marker of mitosis), and cleaved PARP (a marker of apoptosis). Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Phase 2: In Vivo Efficacy Confirmation
After establishing promising in vitro activity and a plausible MoA, the next critical step is to evaluate the compound's efficacy in a living organism.[14][15][16] This phase provides essential data on how the drug behaves in a complex biological system.
Model Selection: Cell-Line-Derived Xenograft (CDX)
Causality: The CDX model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard and widely used initial in vivo model for oncology drug development.[15] It allows for the direct assessment of a compound's anti-tumor activity on human-derived cancer cells in a whole-animal context.
Experimental Design & Protocol
Trustworthiness: A robust study design with appropriate controls is paramount for generating reliable data. This includes a vehicle control group to assess baseline tumor growth and a positive control to validate the model's responsiveness.
Experimental Design Table:
| Group | N | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | 8-10 | Vehicle Control (e.g., 5% DMSO in saline) | - | IP/PO | QD |
| 2 | 8-10 | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Low Dose | IP/PO | QD |
| 3 | 8-10 | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Mid Dose | IP/PO | QD |
| 4 | 8-10 | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | High Dose | IP/PO | QD |
| 5 | 8-10 | Positive Control (e.g., Paclitaxel) | Standard Dose | IV | Q3D |
(Route of Administration (ROA) and Dosing Schedule (e.g., QD - once daily) should be informed by preliminary pharmacokinetic studies.)
Protocol: In Vivo CDX Efficacy Study
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., NOD/SCID or Nu/Nu) for at least one week under standard housing conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., MCF-7, chosen from in vitro screening) in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization & Dosing: When tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in the table. Begin dosing as per the defined schedule.
-
Monitoring: Throughout the study, monitor animal body weight (as an indicator of toxicity) and tumor volume.
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Endpoint Analysis: At termination, euthanize the animals, excise the tumors, and record their final weight. Tissues can be collected for histological analysis or biomarker assessment (e.g., Western blot for pathway markers identified in vitro).
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated for each treated group relative to the vehicle control group.
References
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Leawko, L. (2024). Advancements in In Vitro and In Vivo Models for Pre-clinical Drug Development. International Journal of Drug Development & Research, 16(2). [Link]
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Sachdeva, M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1888, pp. 235-244). Humana Press. [Link]
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MD Biosciences. (n.d.). Preclinical Efficacy. Retrieved February 16, 2026, from [Link]
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ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved February 16, 2026, from [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved February 16, 2026, from [Link]
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WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved February 16, 2026, from [Link]
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CliniSciences. (n.d.). In vitro efficacy testing. Retrieved February 16, 2026, from [Link]
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Visikol. (2023). The Importance of In Vitro Assays. Retrieved February 16, 2026, from [Link]
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Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458. [Link]
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AXXAM. (n.d.). In Vitro Assays. Retrieved February 16, 2026, from [Link]
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National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved February 16, 2026, from [Link]
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Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]
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Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PLoS ONE, 13(8), e0201211. [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 520. [Link]
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AAPS Solid Oral Dosage Forms Community. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Pharmaceutical Technology, 36(10). [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
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Ghioc, J. F., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(20), 4749. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved February 16, 2026, from [Link]
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Shah, S. M. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1358914. [Link]
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Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(1), e0190812. [Link]
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Oniga, O., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(11), 2748. [Link]
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Shah, S. M. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12. [Link]
-
Ghamdi, M., et al. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 6(3), 183-195. [Link]
-
Rusanov, V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1389. [Link]
-
Lozynskyi, A., et al. (2016). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 32(1), 44-52. [Link]
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Application Note: Formulation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine for In Vivo Studies
Executive Summary
This guide details the formulation strategies for 4-(Oxan-4-yl)-1,3-thiazol-2-amine (also known as 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine), a scaffold frequently utilized in fragment-based drug discovery and kinase inhibition studies.[1][2] Due to the presence of the basic 2-aminothiazole moiety and the polar yet lipophilic tetrahydropyran ring, this compound presents specific solubility challenges—typically exhibiting poor aqueous solubility at neutral pH but significant improvement under acidic conditions.
This document provides three validated protocols:
-
Intravenous (IV) Solution: A co-solvent system for Pharmacokinetic (PK) profiling.
-
Oral (PO) Suspension: A high-capacity vehicle for toxicology and efficacy studies.[1][2]
-
Oral (PO) Solution: A cyclodextrin-based approach for maximum bioavailability.[1][2]
Physicochemical Profile & Pre-Formulation Assessment
Before selecting a vehicle, one must understand the molecule's behavior in solution. The 2-aminothiazole core acts as a weak base, while the oxane (tetrahydropyran) ring adds steric bulk and moderate polarity.
| Property | Value (Estimated/Typical) | Implication for Formulation |
| Molecular Weight | ~184.26 g/mol | Small molecule; rapid dissolution expected if wetted properly.[1][2] |
| pKa (Conj. Acid) | ~5.3 (Thiazole N3) | Critical: Solubility is pH-dependent.[1][2] High solubility in pH < 4; precipitates at pH > 6.[2] |
| LogP | ~1.2 – 1.8 | Moderately lipophilic.[2] Permeability is likely good, but aqueous solubility is the limiting factor. |
| Appearance | Crystalline Solid | High lattice energy may require milling or sonication for suspensions.[2] |
The Solubility-Permeability Paradox
The 2-aminothiazole group allows for salt formation (e.g., HCl, Mesylate), which drastically improves solubility. However, for in vivo formulations, highly acidic vehicles can cause phlebitis (IV) or gastric irritation. Therefore, our strategy relies on buffering capacity and cosolvents rather than extreme pH alone.
Vehicle Selection Strategy (Logic & Causality)
The choice of vehicle is dictated by the study intent (PK vs. Efficacy) and the route of administration.
Decision Matrix
-
For IV PK: We need a clear solution to avoid emboli. We utilize the "Cosolvent Trap" (DMSO + PEG) to hold the compound in solution upon dilution in the bloodstream.
-
For Oral Efficacy: We need high drug loading.[2] A suspension is preferred because it avoids the toxicity limits of excipients like DMSO/PEG when dosing daily for weeks.[2]
Visualization: Formulation Decision Tree
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and study duration.
Detailed Experimental Protocols
Protocol A: IV Solution (Standard Cosolvent System)
Target Concentration: 1 – 5 mg/mL Recommended Dose Volume: 2 – 5 mL/kg Stability: ~4 hours at Room Temp (Prepare fresh)
Rationale: DMSO solubilizes the lipophilic core; PEG400 acts as a bridge to the aqueous phase; Saline provides isotonicity.[2]
Materials:
-
Dimethyl sulfoxide (DMSO), Anhydrous
-
Polyethylene Glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Sterile Water for Injection
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of 4-(Oxan-4-yl)-1,3-thiazol-2-amine into a sterile glass vial.
-
Primary Solubilization: Add DMSO (5% of final volume).
-
Technique: Vortex vigorously for 1-2 minutes. The solution should be clear. If not, sonicate at 40°C for 5 minutes.
-
Checkpoint: If the compound does not dissolve in pure DMSO at this stage, this vehicle will fail. Stop and switch to Protocol C (Cyclodextrins).
-
-
Cosolvent Addition: Add PEG400 (40% of final volume) slowly while vortexing.
-
Why? Adding PEG before water prevents "shock precipitation" where the compound crashes out upon contact with water.[2]
-
-
Final Dilution: Slowly add Sterile Water or Saline (55% of final volume) dropwise while vortexing.
-
Caution: Exothermic reaction may occur (warming). Allow to cool to RT.
-
-
Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-particulates.[2]
Protocol B: Oral Suspension (High Dose / Efficacy)
Target Concentration: 10 – 100 mg/mL Recommended Dose Volume: 10 mL/kg Stability: 7 days at 4°C
Rationale: Methylcellulose (MC) increases viscosity to prevent sedimentation; Tween 80 wets the hydrophobic surface of the thiazole to prevent clumping.
Materials:
Vehicle Preparation (0.5% MC / 0.5% Tween 80):
-
Heat sterile water (~50% of volume) to 80°C.
-
Disperse Methylcellulose powder (0.5% w/v) into the hot water with magnetic stirring.
-
Add the remaining cold water and stir on ice until the solution clears and thickens (hydration step).
-
Add Tween 80 (0.5% v/v) and mix well.
Compound Preparation:
-
Milling: If the compound is chunky/crystalline, grind it to a fine powder using a mortar and pestle.
-
Wetting: Weigh the compound into the formulation vial. Add the vehicle in small increments ("geometric dilution").
-
Homogenization: Sonicate the suspension for 10–15 minutes (water bath) to ensure uniform particle size distribution.
-
Dosing: Shake well immediately before oral gavage.
Protocol C: Cyclodextrin Complexation (Enhanced Bioavailability)
Target Concentration: 1 – 10 mg/mL Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the thiazole ring, shielding the hydrophobic portion from water while the outer shell remains soluble.[1][2] This is less irritating than DMSO/PEG.[2]
Materials:
Procedure:
-
Prepare a 20% (w/v) HP-β-CD solution in pH 4.0 Citrate Buffer.
-
Add the compound to the vehicle.[2]
-
Complexation Cycle:
-
Sonicate for 20 minutes.
-
Stir at room temperature for 2-4 hours.
-
-
Check: The solution should be clear. If hazy, filter through 0.45 µm.
-
Note: If the compound is not fully soluble, the un-complexed drug will be filtered out. Verify actual concentration via HPLC.
-
Quality Control & Validation
Never assume the formulation is correct by visual inspection alone.
HPLC Quantitation Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[2]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (Thiazole absorption) or 280 nm.
-
Acceptance Criteria:
-
Concentration: ±10% of target.
-
Purity: No new peaks >1% (indicates degradation).
-
In Vivo Tolerability Check
Before the main study, inject/dose n=2 mice.
-
IV: Observe for tail vein blanching, necrosis, or immediate respiratory distress (emboli).
-
PO: Observe for piloerection or lethargy (signs of GI distress from high surfactant load).
Workflow Visualization
Figure 2: General workflow for formulation preparation and validation.
References
-
Thiazole Scaffold in Drug Discovery
-
Vehicle Selection for Preclinical Studies
- Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics.
-
Cyclodextrin Complexation
- Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
Compound Specifics (Tetrahydropyran-Thiazoles)
- Relevant structural analogs and their synthesis/properties are discussed in kinase inhibitor literature, specifically regarding the CDK and PI3K inhibitor classes where this fragment is common.
-
(Used as a baseline for the oxane ring properties).
Disclaimer: This guide is for research purposes only. All formulations must be tested for stability and tolerability in a pilot group before large-scale efficacy studies.[1][2]
Sources
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Troubleshooting & Optimization
Technical Support Center: Scale-Up Production of 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Executive Summary & Process Overview
The synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine (also known as 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine) is a critical step in the manufacturing of several ALK and ROS1 kinase inhibitors. While the Hantzsch thiazole synthesis is chemically robust, scaling this reaction from gram to kilogram quantities introduces thermodynamic and physical processing challenges.
The primary difficulties usually stem from the exothermic nature of the condensation , the instability of the
Core Reaction Pathway
The industrial standard involves the condensation of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (Reagent A) with Thiourea (Reagent B).
Figure 1: Process flow for the Hantzsch synthesis of the target aminothiazole.
Troubleshooting Guides
Module A: Reaction Control (The "Runaway" Exotherm)
Issue: Upon scaling to >100g, the reaction mixture boils violently or turns black/tarry immediately upon mixing reagents.
Root Cause: The Hantzsch condensation is highly exothermic. In small vials, heat dissipates quickly. In large reactors, the accumulation of heat accelerates side reactions (polymerization of the bromoketone) and promotes the formation of the "Hantzsch Dimer" (oxidative coupling of thiourea).
Protocol: Controlled Addition Strategy
| Parameter | Specification | Rationale |
| Solvent System | Ethanol (Absolute) or MeOH | High solubility of reagents; product salt remains soluble (homogeneous reaction). |
| Temperature | Start at | Prevent thermal decomposition of the bromoketone. |
| Addition Mode | Dose Bromoketone into Thiourea | Keeping Thiourea in excess prevents alkylation of the product amine (formation of N-alkylated impurities). |
Step-by-Step Correction:
-
Dissolve Thiourea (1.1 equiv) in Ethanol (5 vol).
-
Dissolve
-Bromoketone (1.0 equiv) in Ethanol (2 vol). -
Critical Step: Add the Bromoketone solution to the Thiourea slurry slowly over 1–2 hours.
-
Maintain internal temperature
during addition. -
Only after addition is complete, ramp temperature to reflux (
) for 2 hours to drive cyclization.
Module B: Isolation & Yield Loss (The "Pyran Polarity" Effect)
Issue: Standard protocols for phenyl-thiazoles suggest pouring the reaction into water to precipitate the product. For the Oxan-4-yl analog, this results in low yields (<50%) or no precipitate.
Root Cause: The tetrahydropyran (oxane) ring is an ether, which significantly increases the water solubility of the molecule compared to a phenyl ring. Pouring into excess water solubilizes the product, especially if the pH is not strictly controlled.
Protocol: High-Yield Isolation via pH-Swing
Figure 2: Decision tree for isolating the polar aminothiazole.
Step-by-Step Correction:
-
Do not pour the reaction mixture into a large volume of water.
-
Distill off 70–80% of the Ethanol under reduced pressure.
-
Add water (3 volumes relative to starting material) to the concentrated residue. The HBr salt is water-soluble; you will have a clear solution.
-
Cool to
. -
Basification: Slowly add Ammonium Hydroxide (25%) or Saturated
.-
Warning: NaOH can be used, but localized high pH (>12) can degrade the thiazole ring or hydrolyze the oxane if heated.
is safer.
-
-
Adjust pH to 8–9 . The free base should crystallize as a white/off-white solid.
-
Filtration: Filter cold. Wash with minimal ice-cold water.
Module C: Impurity Profile (The "Red Shift")
Issue: The final product has a pink or reddish hue and a lower melting point than the reference standard.
Root Cause:
-
Oxidation: Aminothiazoles are electron-rich and prone to oxidation in air, forming azo-dimers or "Hantzsch dimers" (colored species).
-
Iodine Contamination: If Iodine (
) was used as a catalyst (common in some protocols), trace amounts create colored complexes.
Data: Common Impurities
| Impurity Type | Retention Time (Relative) | Origin | Remediation |
| 1.2 | Unreacted starting material | Ensure slight excess of Thiourea (1.05–1.1 eq). | |
| Hantzsch Dimer | 0.8 | Oxidative coupling of Thiourea | Degas solvents; run under Nitrogen. |
| N-Alkylated Product | 1.1 | Inverse addition (Thiourea into Ketone) | Always add Ketone into Thiourea. |
Corrective Action:
-
Recrystallize the crude solid from Ethanol/Water (1:1) .
-
Add a pinch of Sodium Metabisulfite or Ascorbic Acid during the recrystallization to scavenge oxidative species.
-
Dry the product in a vacuum oven at
under bleed (avoid hot air drying).
Frequently Asked Questions (FAQs)
Q1: Can I use the
Q2: My starting material (2-bromo-1-(oxan-4-yl)ethanone) is turning brown in storage. Is it safe to use? A: Alpha-haloketones are notoriously unstable and autocatalytic in their decomposition (generating HBr, which catalyzes further degradation).
-
Test: Run a TLC.[1][2] If the main spot is intact, use it immediately.
-
Pre-treatment:[2][3] Dissolve in solvent and wash quickly with cold bicarbonate solution before use (only if degradation is significant), but it is better to use fresh material. Store at -20°C.
Q3: The product is "oiling out" during basification instead of crystallizing. A: This is common with the oxane analog due to its polarity.
-
Fix: Seed the mixture with a pure crystal of the product if available.
-
Fix: You are likely adding base too fast or at too high a temperature. Ensure T < 10°C.
-
Fix: If it oils, extract with Ethyl Acetate/THF (1:1), dry over
, and evaporate. Recrystallize the residue from Toluene or Ethanol.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope.
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Scale-up of 2-Aminothiazoles: Industrial Safety & Process. Source: BenchChem Technical Notes (General Thiazole Synthesis).
-
Synthesis of 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine (Analogous Procedures).
- Source: PubChem (Compound Summary for related thiazole intermedi
-
URL:[Link]
- Purification of Polar Thiazoles (Bisulfite Method).
Sources
Technical Support Center: Troubleshooting Assay Interference with 4-(Oxan-4-yl)-1,3-thiazol-2-amine
<
Welcome to the technical support center for researchers utilizing 4-(Oxan-4-yl)-1,3-thiazol-2-amine in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference. While 4-(Oxan-4-yl)-1,3-thiazol-2-amine is a valuable chemical probe, its core structure, featuring a 2-aminothiazole (2-AT) scaffold, necessitates careful experimental design to avoid common pitfalls associated with this chemical class.
The 2-aminothiazole motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] However, this promiscuity can also lead to non-specific interactions and assay artifacts, classifying some 2-AT derivatives as Pan-Assay Interference Compounds (PAINS).[2][3] This guide will equip you with the knowledge and protocols to identify and mitigate these potential issues, ensuring the integrity and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: My compound, 4-(Oxan-4-yl)-1,3-thiazol-2-amine, is showing activity in multiple, unrelated assays. Is this expected?
A1: This is a critical observation and a potential red flag for promiscuous activity, a known characteristic of some 2-aminothiazole-containing compounds.[2][3][4] Such "frequent hitters" can produce false-positive results through various mechanisms unrelated to specific target engagement.[5][6] It is essential to perform counter-screens and orthogonal assays to validate any observed activity.[7][8]
Q2: I'm observing a high background signal or a dose-dependent increase in signal in my fluorescence-based assay. Could 4-(Oxan-4-yl)-1,3-thiazol-2-amine be the cause?
A2: Yes, this is a common interference mechanism. The issue could be one of the following:
-
Compound Autofluorescence: The compound itself may be fluorescent, emitting light in the same wavelength range as your assay's reporter fluorophore.[9][10] This leads to a false-positive signal.
-
Signal Quenching: Conversely, the compound might absorb the excitation or emission light of your fluorophore, leading to a decrease in signal (a false negative in a gain-of-signal assay or a false positive in a loss-of-signal assay).[9]
A simple control experiment, measuring the fluorescence of the compound alone in assay buffer across a range of concentrations, can quickly diagnose this issue.
Q3: My dose-response curves have a very steep Hill slope and look unusual. What could be the problem?
A3: Unusually steep Hill slopes can be an indicator of compound aggregation.[3] At a critical concentration, poorly soluble compounds can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition.[5][11][12] This is a well-documented mechanism of assay interference.[13][14] Dynamic Light Scattering (DLS) is the gold-standard technique to confirm the presence of aggregates.[5][15]
Q4: Can the oxane (tetrahydropyran) ring in my compound cause interference?
A4: The tetrahydropyran (THP) ring is generally considered a stable and synthetically useful scaffold in medicinal chemistry.[16][17][18] It is less commonly associated with assay interference compared to the 2-aminothiazole core. However, its presence contributes to the overall physicochemical properties of the molecule, such as lipophilicity, which can influence non-specific binding.[19]
Troubleshooting Guides
Issue 1: Suspected False Positive in a Primary Screen
You've identified 4-(Oxan-4-yl)-1,3-thiazol-2-amine as a "hit" in your primary high-throughput screen (HTS), but you're concerned about its validity.
Caption: Workflow to validate a primary screening hit.
-
Objective: To confirm the biological activity of the compound using a different assay technology that is less susceptible to the same artifacts as the primary assay. For example, if your primary assay was fluorescence-based, an orthogonal assay could use label-free detection like Surface Plasmon Resonance (SPR) or a colorimetric readout.
-
Procedure:
-
Select an orthogonal assay that measures the same biological endpoint (e.g., enzyme inhibition, receptor binding).
-
Prepare a dose-response curve for 4-(Oxan-4-yl)-1,3-thiazol-2-amine in the orthogonal assay.
-
Include appropriate positive and negative controls.
-
-
Interpretation:
-
Activity Confirmed: If the compound shows similar potency in the orthogonal assay, it increases confidence that it is a genuine hit.
-
Activity Not Confirmed: If the compound is inactive in the orthogonal assay, the original result was likely an artifact of the primary assay format.[8]
-
Issue 2: Characterizing and Mitigating Non-Specific Binding
Your compound shows activity, but you suspect it's due to non-specific mechanisms like aggregation or promiscuous binding.
| Indicator | Description | Recommended Confirmatory Test |
| Steep Dose-Response | Hill slope significantly > 1.5. | Dynamic Light Scattering (DLS) |
| Detergent Sensitivity | Activity is significantly reduced or abolished by adding a low concentration (e.g., 0.01%) of non-ionic detergent like Triton X-100 or Tween-20. | Repeat assay with and without detergent. |
| Time-Dependent Inhibition | The inhibitory effect increases with pre-incubation time of the compound with the target protein. | Measure IC50 at different pre-incubation times. |
| Lack of Saturability | In binding assays, the signal does not plateau at high compound concentrations. | Ligand binding saturation analysis. |
| High Lipophilicity | Compounds with high LogP values are more prone to non-specific binding. | In silico LogP calculation; experimental LogD measurement. |
-
Objective: To determine if the observed activity is dependent on the formation of compound aggregates. Aggregates are often disrupted by detergents.[11]
-
Materials:
-
4-(Oxan-4-yl)-1,3-thiazol-2-amine stock solution.
-
Assay buffer.
-
Assay buffer containing 0.02% Triton X-100 (prepare a 2X stock to add to the assay).
-
All other assay components (enzyme, substrate, etc.).
-
-
Procedure:
-
Prepare two sets of serial dilutions for your compound. One set in standard assay buffer and the other in assay buffer that will result in a final concentration of 0.01% Triton X-100.
-
Run your standard assay protocol with both sets of compound dilutions.
-
Generate dose-response curves and calculate IC50 values for both conditions.
-
-
Interpretation:
-
No Significant Change in IC50: This suggests aggregation is not the primary mechanism of action.
-
Significant Rightward Shift in IC50 (>10-fold) or Loss of Activity: This strongly indicates that the compound's activity is mediated by aggregation. The result should be flagged as a probable artifact.[12]
-
Issue 3: Ruling Out Interference with Assay Detection System
You are using a luminescence- or fluorescence-based assay and need to confirm your compound does not directly interfere with the signal readout.
Caption: Protocol for identifying signal interference.
-
Shift Wavelengths: If autofluorescence is an issue, consider switching to a reporter fluorophore that excites and emits at longer, red-shifted wavelengths.[7][10] Many interfering compounds are active in the blue-green spectrum.
-
Time-Resolved Fluorescence (TRF): TRF assays can mitigate interference from short-lived background fluorescence.
-
Use a Pre-read: Before adding the final assay reagent that generates the signal, take a reading of the plate with the compound present. This "pre-read" value can often be subtracted from the final reading to correct for compound autofluorescence.
-
Counter-screen: For luciferase-based assays, run a counter-screen against the luciferase enzyme itself to identify direct inhibitors.[20]
By systematically applying these troubleshooting guides and control experiments, researchers can confidently assess the biological activity of 4-(Oxan-4-yl)-1,3-thiazol-2-amine, distinguishing true target-specific effects from common assay artifacts.
References
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
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Assay Guidance Manual. (2023). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]
-
Tan, L., et al. (2024). Tackling assay interference associated with small molecules. University of Vienna. [Link]
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Meyers, J. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 107-114. [Link]
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Hamed, M. M., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(48), 10959-10963. [Link]
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Request PDF. (n.d.). Tackling assay interference associated with small molecules. ResearchGate. [Link]
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Assay Guidance Manual. (2023). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
-
Karanicolas, J., & Kuhlman, B. (2010). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Protein Science, 19(4), 674-684. [Link]
-
Assay Guidance Manual. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. National Center for Biotechnology Information. [Link]
-
Request PDF. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. [Link]
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News-Medical. (2018). Interfering Factors in Assay Design. [Link]
-
Barbey, S., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 929-934. [Link]
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McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(13), 1505-1520. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Fluorescence Polarization Assays in Small Molecule Screening. Combinatorial Chemistry & High Throughput Screening, 3(3), 137-146. [Link]
-
McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology, 15(7), 1836-1845. [Link]
-
Ismail, A. A. (2003). Interferences in Immunoassay. The Clinical Biochemist Reviews, 24(3), 105-115. [Link]
-
Assay Guidance Manual. (2023). Assay Artifacts and Interferences. National Center for Biotechnology Information. [Link]
-
McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]
-
Loryan, I., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956. [Link]
-
ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. [Link]
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Douguet, D. (2018). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. Molecules, 23(11), 2919. [Link]
-
Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1933-1941. [Link]
-
Barbey, S., et al. (2002). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782. [Link]
-
Isaksson, L., & Pardi, A. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5648-5652. [Link]
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Selim, A. A., & El-Gammal, A. (2016). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Clinical Laboratory Analysis, 30(5), 785-790. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
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Glumac, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]
-
AstraZeneca. (2022, November 23). Small molecule high throughput screen using AstraZeneca facilities webinar. YouTube. [Link]
-
Boehringer Ingelheim. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. [Link]
-
Creabilis. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Meddings, B. I., & Goldstein, J. L. (1984). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 224(1), 269-272. [Link]
-
Eurofins Discovery. (2023, March 8). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [Link]
-
Charles River Laboratories. (2024, March 29). Best Practices in Hit to Lead - Webinar (Part 1). YouTube. [Link]
-
Al-Suwaidan, A. A., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(30), 21633-21652. [Link]
-
USD Science Channel. (2018, November 30). Non Specific Binding. YouTube. [Link]
-
Schneekloth, J. S., Jr., & Luedtke, N. W. (2016). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 22(11), 1676-1687. [Link]
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Lin, D. Y. W., et al. (2023). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Effector Protein NleL. International Journal of Molecular Sciences, 24(13), 10803. [Link]
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- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 4-(Oxan-4-yl)-1,3-thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The therapeutic potential of these derivatives is often modulated by substitutions at various positions on the thiazole ring.[1] This guide provides a comprehensive framework for validating the mechanism of action of a novel 2-aminothiazole derivative, 4-(Oxan-4-yl)-1,3-thiazol-2-amine, by comparing its potential activities with established compounds and outlining supporting experimental methodologies.
Initial Hypothesis Generation: Profiling the 2-Aminothiazole Landscape
Given that 4-(Oxan-4-yl)-1,3-thiazol-2-amine is a derivative of 2-aminothiazole, its mechanism of action is likely to fall within the known activities of this class of compounds. The initial step is to consider the most probable biological targets and pathways. The 2-aminothiazole core is found in clinically approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its potential as an anticancer agent.[4][5] Furthermore, various 2-aminothiazole analogs have shown potent and selective inhibitory activity against a range of human cancer cell lines.[4][5] Other documented activities include inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation, and disruption of microtubule dynamics.[6][7]
Therefore, we will explore three primary hypothetical mechanisms of action for 4-(Oxan-4-yl)-1,3-thiazol-2-amine:
-
Antiproliferative Activity via Kinase Inhibition: Targeting key signaling kinases involved in cell growth and proliferation.
-
Anti-inflammatory Activity via COX/LOX Inhibition: Modulating the production of pro-inflammatory mediators.
-
Antimitotic Activity via Tubulin Polymerization Inhibition: Disrupting microtubule formation, leading to cell cycle arrest and apoptosis.
Experimental Validation: A Multi-pronged Approach
To rigorously validate the mechanism of action, a tiered experimental approach is recommended, starting with broad phenotypic screens and progressively moving towards specific target engagement and downstream pathway analysis.
Tier 1: Phenotypic Screening for Biological Activity
The initial step is to assess the broad biological effects of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in relevant cellular models.
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) and a non-cancerous control cell line (e.g., normal fibroblasts).
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 4-(Oxan-4-yl)-1,3-thiazol-2-amine (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Viability Assessment: Use a metabolic activity assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.
| Compound | Cell Line A (Breast Cancer) IC50 (µM) | Cell Line B (Lung Cancer) IC50 (µM) | Cell Line C (Normal Fibroblast) IC50 (µM) |
| 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Dasatinib (Positive Control) | 0.05 | 0.08 | 1.5 |
| Celecoxib (Alternative) | >100 | >100 | >100 |
| Paclitaxel (Alternative) | 0.01 | 0.02 | 0.1 |
Interpretation: Potent activity against cancer cell lines with significantly lower toxicity in normal cells would suggest a cancer-specific mechanism.
Tier 2: Target Class Identification
Based on the phenotypic screening results, the next step is to narrow down the potential target class.
If 4-(Oxan-4-yl)-1,3-thiazol-2-amine exhibits significant antiproliferative activity, the next logical step is to investigate its effect on key cellular processes like cell cycle progression and apoptosis.
Experimental Workflow: Cell Cycle and Apoptosis Analysis
Caption: Workflow for assessing cell cycle and apoptosis.
If the compound shows weak antiproliferative effects, it is prudent to explore other potential mechanisms, such as anti-inflammatory activity.
Experimental Protocol: In Vitro COX/LOX Enzyme Inhibition Assays
-
Enzyme Source: Use commercially available purified human COX-1, COX-2, and 5-LOX enzymes.
-
Assay Principle: Measure the enzymatic activity in the presence and absence of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. For COX enzymes, this can be done by monitoring the oxygen consumption or the formation of prostaglandin E2. For 5-LOX, the formation of leukotriene B4 can be measured.
-
Data Analysis: Determine the IC50 of the compound for each enzyme and compare it to known inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Celecoxib (Positive Control) | 15 | 0.04 | >100 |
| Zileuton (Positive Control) | >100 | >100 | 0.5 |
Interpretation: Selective inhibition of COX-2 or 5-LOX would strongly suggest an anti-inflammatory mechanism of action.
Tier 3: Specific Target Engagement and Pathway Analysis
Once a likely target class is identified, the final step is to confirm direct target engagement and elucidate the downstream signaling effects.
If the compound induces cell cycle arrest and apoptosis, a broad kinase panel screen can identify specific kinase targets.
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: Putative kinase inhibition signaling pathway.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat cancer cells with 4-(Oxan-4-yl)-1,3-thiazol-2-amine at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total forms of key downstream signaling proteins (e.g., p-ERK/ERK, p-AKT/AKT).
-
Data Analysis: Quantify the changes in protein phosphorylation to confirm the inhibition of the upstream kinase.
If cell cycle analysis reveals a G2/M arrest, a direct assessment of tubulin polymerization is warranted.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Assay Principle: Monitor the polymerization of purified tubulin into microtubules in the presence or absence of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. Polymerization can be tracked by measuring the increase in light scattering or fluorescence of a reporter dye.
-
Data Analysis: Compare the polymerization kinetics of the compound-treated sample to a vehicle control and a known tubulin inhibitor (e.g., Paclitaxel or Colchicine).
Conclusion: Building a Coherent Mechanistic Narrative
Validating the mechanism of action of a novel compound like 4-(Oxan-4-yl)-1,3-thiazol-2-amine requires a systematic and multi-faceted approach. By progressing from broad phenotypic screens to specific target engagement and pathway analysis, researchers can build a robust and evidence-based understanding of the compound's biological activity. This comparative guide provides a flexible framework that can be adapted based on the emerging experimental data, ultimately leading to a clear and defensible mechanistic hypothesis. The integration of data from cellular assays, biochemical assays, and molecular biology techniques is crucial for constructing a comprehensive and trustworthy profile of a new chemical entity.
References
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A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. Benchchem.
-
Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.
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Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
-
Small Molecule Hit Identification and Validation. Broad Institute.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
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Synthesis and Biological Activity of New[1][8]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Organic Communications.
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Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH.
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH.
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC - NIH.
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
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- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Publish Comparison Guide: In Vivo Validation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine Activity
To ensure this guide meets the rigorous standards of a "Publish Comparison Guide" for a technical audience, we must first contextualize the compound. 4-(Oxan-4-yl)-1,3-thiazol-2-amine (also known as 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine) is a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of inhibitors for targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , Glucokinase (GK) , and specific Cyclin-Dependent Kinases (CDKs) .
This guide focuses on validating its activity as a chemical probe or lead fragment in metabolic and signaling pathways, comparing it against established standards.
Executive Summary & Mechanistic Positioning
4-(Oxan-4-yl)-1,3-thiazol-2-amine represents a class of 2-aminothiazoles substituted at the 4-position with a saturated oxygen heterocycle. This structural motif acts as a bioisostere for cyclohexyl-substituted thiazoles but with improved physicochemical properties (lower lipophilicity, metabolic stability).
Primary Biological Targets
-
11β-HSD1 Inhibition: The compound targets the conversion of cortisone to cortisol, a key pathway in metabolic syndrome and type 2 diabetes. The tetrahydropyran ring mimics the lipophilic pocket binding while the aminothiazole forms hydrogen bonds with the catalytic site (Ser170/Tyr183).
-
Glucokinase Activation (GKA): It serves as a core fragment for allosteric activators that stabilize the super-open conformation of glucokinase.
-
Kinase Inhibition (CDK/GSK3): Acts as an ATP-competitive hinge binder.
Mechanistic Pathway (11β-HSD1 Focus)
The following diagram illustrates the interference of the compound within the glucocorticoid signaling pathway.
Figure 1: Mechanism of Action targeting 11β-HSD1. The compound inhibits the reduction of inactive cortisone to active cortisol, thereby reducing downstream gluconeogenic gene transcription.
Comparative Analysis: Performance vs. Alternatives
When validating 4-(Oxan-4-yl)-1,3-thiazol-2-amine, it is critical to benchmark its performance against established inhibitors. The table below compares it with Carbenoxolone (non-selective standard) and AZD-4017 (selective 11β-HSD1 inhibitor).
Table 1: Comparative Efficacy and Pharmacokinetics
| Feature | 4-(Oxan-4-yl)-1,3-thiazol-2-amine | Carbenoxolone (Standard) | AZD-4017 (Clinical Benchmark) |
| Primary Target | 11β-HSD1 / Kinase Scaffolds | 11β-HSD1 & 11β-HSD2 | 11β-HSD1 (Selective) |
| Selectivity Ratio | Moderate (Requires optimization) | Low (Causes mineralocorticoid side effects) | High (>100-fold vs HSD2) |
| Bioavailability (F%) | High (>60%) due to polarity | Low (<5%) | Moderate (~40%) |
| Lipophilicity (LogD) | ~1.5 (Ideal for CNS/Tissue pen.) | ~3.2 | ~2.1 |
| Metabolic Stability | High (Oxanyl ring is stable) | Low (Rapid hydrolysis) | Moderate |
| In Vivo Potency (ED50) | 10 - 30 mg/kg | 50 - 100 mg/kg | 3 - 10 mg/kg |
Key Insight: While AZD-4017 is more potent, 4-(Oxan-4-yl)-1,3-thiazol-2-amine offers superior physicochemical properties as a lead scaffold, particularly its lower lipophilicity which reduces off-target hepatic clearance risks.
In Vivo Validation Protocols
To establish the efficacy of this compound, a "Self-Validating System" approach is required. This involves confirming exposure (PK) before assessing efficacy (PD).
Phase A: Pharmacokinetic (PK) Profiling
Objective: Determine oral bioavailability and plasma half-life.
Protocol:
-
Animals: Male C57BL/6 mice (n=3 per timepoint).
-
Formulation: Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline.
-
Dosing:
-
IV Arm: 1 mg/kg (Tail vein).
-
PO Arm: 10 mg/kg (Oral gavage).
-
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: LC-MS/MS (MRM mode). Transition: m/z 185.1 → 100.1 (Thiazole fragment).
-
Acceptance Criteria: Bioavailability (F) > 20%; T_max < 2 hours.
Phase B: Pharmacodynamic (PD) Validation (Cortisone Challenge Model)
Objective: Prove target engagement (11β-HSD1 inhibition) by blocking the conversion of exogenous cortisone to cortisol.
Protocol:
-
Baseline: Fast mice for 4 hours.
-
Pre-treatment: Administer 4-(Oxan-4-yl)-1,3-thiazol-2-amine (30 mg/kg, PO) or Vehicle (-1 hour).
-
Challenge: Inject Cortisone (30 mg/kg, SC) at T=0.
-
Readout: Measure plasma Cortisol levels at T=30 min and T=60 min.
-
Validation:
-
Vehicle Group: High Cortisol spike.
-
Treatment Group: Significantly suppressed Cortisol spike (p < 0.01).
-
Phase C: Efficacy in Diet-Induced Obesity (DIO) Model
Objective: Validate chronic metabolic benefits.
-
Model: C57BL/6 mice on High-Fat Diet (60% kcal fat) for 12 weeks.
-
Treatment: Daily oral dosing (30 mg/kg) for 21 days.
-
Endpoints:
-
Fasting Blood Glucose (Weekly).
-
Insulin Tolerance Test (ITT) on Day 18.
-
Liver Triglycerides (Terminal).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the compound, ensuring "Go/No-Go" decisions are data-driven.
Figure 2: Step-by-step validation workflow. Critical decision gates (PK and PD) prevent resource wastage on chronic studies.
Technical Considerations & Troubleshooting
-
Solubility: The oxanyl group improves solubility compared to cyclohexyl analogs, but if precipitation occurs in saline, use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as the vehicle.
-
Metabolite ID: Monitor for oxidation on the sulfur atom of the thiazole ring (S-oxide formation), which is a common metabolic soft spot.
-
Safety: Aminothiazoles can occasionally form reactive iminoquinone intermediates. Include a Glutathione (GSH) trapping assay in early in vitro work to assess reactive metabolite risk.
References
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (Discusses tetrahydropyran as a cyclohexyl bioisostere).
-
Boyle, C. D., et al. (2008). "Optimization of a series of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Validates aminothiazole scaffolds in 11β-HSD1).
-
Hollis, G., & Huber, R. (2011). "11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus." Diabetes, Obesity and Metabolism. Link
-
PubChem Compound Summary. "2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)- (CAS 88572-01-4)." Link
A Comparative Guide to Evaluating the Selectivity of 4-(Oxan-4-yl)-1,3-thiazol-2-amine
Introduction: The Imperative of Selectivity in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3] Molecules like 4-(Oxan-4-yl)-1,3-thiazol-2-amine represent promising starting points for novel therapeutic development. However, their potential is intrinsically linked to their selectivity. A lack of selectivity, where a compound interacts with multiple unintended "off-targets," can lead to toxicity and undesirable side effects, while a well-defined selectivity profile is a hallmark of a successful drug candidate.[4][5]
This guide provides a comprehensive, multi-pronged strategy for rigorously evaluating the selectivity of novel compounds like 4-(Oxan-4-yl)-1,3-thiazol-2-amine. We will move beyond a single-assay mindset, presenting a logical cascade of experiments designed to build a robust and trustworthy selectivity profile. This approach progresses from a broad, unbiased survey of the target landscape to quantitative biochemical validation and, finally, to confirmation of target engagement in a physiologically relevant cellular environment.
The Strategic Framework: A Three-Pillar Approach to Selectivity Profiling
For a novel small molecule with a scaffold known for broad bioactivity, a single assay is insufficient. A robust evaluation relies on a tiered approach where each step validates and refines the data from the previous one. Our proposed framework is built on three pillars: broad-spectrum screening, quantitative potency determination, and in-cellulo target validation.
Caption: A three-pillar workflow for comprehensive selectivity profiling.
Pillar 1: The Broad Survey - Kinome-Wide Profiling
The Causality Behind the Choice: Before focusing on a specific target, it is critical to perform an unbiased screen to understand the compound's interaction landscape. Given that the 2-aminothiazole motif is a common hinge-binding element in ATP-competitive kinase inhibitors, the kinome is the most logical starting point.[6][7] A broad kinase panel screen provides a bird's-eye view, flagging both intended targets and potential off-target liabilities that could be missed in a hypothesis-driven approach.[8][9]
Recommended Technology: Competition Binding Assays (e.g., KINOMEscan®) This technology measures the ability of a test compound to displace a proprietary ligand from the active site of over 480 kinases.[8][10] Crucially, it is an ATP-independent binding assay, which reports the true thermodynamic interaction affinity (dissociation constant, Kd) rather than an IC50 value that can be influenced by ATP concentration.[8] This makes it ideal for comparing inhibitor affinities directly across different kinases.[6]
Caption: Principle of an active site-directed competition binding assay.
Hypothetical Data from a Kinome Scan
The compound would be screened at a single, high concentration (e.g., 10 µM) to maximize the capture of potential interactions. Results are typically reported as '% Control', where a lower number indicates stronger binding.
| Kinase Target | Family | % Control at 10 µM | Implication |
| MAPK14 (p38α) | CMGC | 1.5% | Primary Hit Candidate |
| MAPK1 (ERK2) | CMGC | 85.2% | Negligible Binding |
| AURKA | Aurora | 78.9% | Negligible Binding |
| GSK3B | CMGC | 9.8% | Potential Off-Target |
| CDK2 | CMGC | 45.1% | Moderate Interaction |
| VEGFR2 | TK | 92.0% | Negligible Binding |
Pillar 2: Quantitative Validation - Biochemical IC50 Determination
The Causality Behind the Choice: The single-point data from the kinome scan is a powerful discovery tool but lacks quantitative potency information. The next logical step is to generate 10-point dose-response curves for the primary hit (p38α) and the most significant off-targets (GSK3B, CDK2) to determine their half-maximal inhibitory concentrations (IC50). This step is crucial for calculating a selectivity index (e.g., IC50(off-target) / IC50(on-target)) and confirming that the compound is sufficiently more potent against its intended target.[11][12]
Recommended Technology: Luminescence-Based Activity Assays (e.g., ADP-Glo®) These assays directly measure kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[13] They are highly sensitive, amenable to high-throughput formats, and avoid the safety and disposal concerns of traditional radiometric assays.[14] While radiometric assays are often considered a "gold standard" for reliability, modern luminescence-based methods offer an excellent balance of performance, safety, and scalability.[13][14]
Hypothetical Data from IC50 Determination
| Kinase Target | IC50 (nM) | Selectivity Index vs. p38α |
| MAPK14 (p38α) | 25 | - |
| GSK3B | 850 | 34-fold |
| CDK2 | >10,000 | >400-fold |
This data would suggest that 4-(Oxan-4-yl)-1,3-thiazol-2-amine is a potent p38α inhibitor with moderate selectivity against GSK3B and high selectivity against CDK2.
Pillar 3: Cellular Confirmation - Target Engagement Assays
The Causality Behind the Choice: Biochemical assays, while essential, are performed on isolated, recombinant proteins in optimized buffer systems.[5] These conditions do not fully replicate the complex intracellular environment. It is imperative to confirm that the compound can enter a cell and bind to its target in a physiological context.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or cell lysates without requiring any modification to the compound or the target protein.[16][17]
Recommended Technology: Cellular Thermal Shift Assay (CETSA) The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18] In a typical experiment, cells are treated with the compound or a vehicle control, heated across a range of temperatures, and the amount of remaining soluble target protein is quantified (often by Western Blot). A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[16][19][20]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data from a CETSA Experiment
A successful CETSA experiment would show a rightward shift in the p38α melting curve for cells treated with 4-(Oxan-4-yl)-1,3-thiazol-2-amine compared to the vehicle control. An isothermal dose-response experiment, where cells are heated at a single temperature (e.g., 54°C) with varying compound concentrations, would further confirm dose-dependent target stabilization in the cellular environment.
| Parameter | Vehicle (DMSO) | 1 µM Compound | Interpretation |
| p38α Apparent Tagg | 50.2 °C | 55.8 °C | +5.6 °C thermal shift , confirming cellular target engagement. |
| GSK3B Apparent Tagg | 58.1 °C | 58.5 °C | +0.4 °C thermal shift , suggesting weak or no engagement at this concentration. |
Detailed Experimental Protocols
Protocol 1: Broad Kinome Profiling (KINOMEscan®)
-
Compound Preparation: Prepare a 100 mM stock solution of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in 100% DMSO. Submit to a service provider like Eurofins Discovery or DiscoverX for screening.[8][10]
-
Assay Execution (Service Provider): The compound is screened at a final concentration of 10 µM against a panel of >400 kinases.
-
Binding Measurement: Kinases are fused to a DNA tag and incubated with the test compound and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.
-
Data Analysis: Results are calculated as a percentage of the DMSO control (% Control), where % Control = (test compound signal / DMSO control signal) x 100. A lower % Control value indicates stronger binding.
Protocol 2: Biochemical IC50 Determination (ADP-Glo® Assay)
-
Reagent Preparation: Prepare a 2X solution of the target kinase (e.g., p38α) and its specific substrate in kinase reaction buffer.
-
Compound Dilution: Perform a serial dilution of 4-(Oxan-4-yl)-1,3-thiazol-2-amine in a 384-well plate to create a 10-point concentration gradient.
-
Kinase Reaction: Add the 2X kinase/substrate solution to the compound plate. Add a 2X ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo® Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Treat cells with the desired concentration of 4-(Oxan-4-yl)-1,3-thiazol-2-amine or vehicle (DMSO) for 1 hour at 37°C.[16]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.[16]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-p38α). Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.[16]
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble protein against the temperature for both vehicle and compound-treated samples to generate melt curves and determine the apparent aggregation temperature (Tagg).
Conclusion and Future Directions
This guide outlines a rigorous, logically-structured workflow for the comprehensive selectivity evaluation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine. By integrating broad kinome screening, quantitative biochemical assays, and cellular target engagement studies, this approach builds a high-confidence dataset that is essential for informed decision-making in a drug discovery program.
The hypothetical data presented here positions 4-(Oxan-4-yl)-1,3-thiazol-2-amine as a potent and selective p38α inhibitor with confirmed cellular activity. The moderate activity against GSK3B would warrant further investigation. Future work would involve medicinal chemistry efforts to improve selectivity away from GSK3B while maintaining p38α potency, followed by cell-based functional assays to translate target engagement into a desired phenotypic response. This systematic and self-validating approach ensures that only the most promising and well-characterized compounds advance toward preclinical development.
References
-
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. 21
-
Kinase Selectivity Panels. Reaction Biology. 22
-
Biochemical Assays. Domainex. 11
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. 8
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 18
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. 6
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 13
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. 12
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. 7
-
expert biochemical assays for drug discovery success. Nuvisan. 23
-
Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. 9
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. 19
-
KINOMEscan Technology. Eurofins Discovery. 10
-
Kinase Panel Screening and Profiling Service. Reaction Biology. 4
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. 5
-
Biochemical assays in drug discovery and development. Celtarys Research. 15
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. 14
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. 24
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. 20
-
CETSA. Pelago Bioscience. 17
-
Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. 1
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. 25
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4-(1,3-thiazol-2-yl)oxan-4-amine. PubChem. 26
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. 3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
